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Compound of Interest

Compound Name: 2-AminoFluorene-D11

Cat. No.: B1529843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-AminoFluorene-D11, a deuterated

analog of the well-studied arylamine, 2-Aminofluorene. This guide is intended for professionals

in research, scientific, and drug development fields who utilize stable isotope-labeled

compounds as internal standards for quantitative analysis.

Core Compound Data
Quantitative data for 2-AminoFluorene-D11 and its non-deuterated counterpart, 2-

Aminofluorene, are summarized below for easy reference and comparison.

Property 2-AminoFluorene-D11 2-Aminofluorene

CAS Number 347841-44-5 153-78-6[1][2][3][4][5]

Molecular Formula C₁₃D₁₁N C₁₃H₁₁N[1]

Molecular Weight 192.30 g/mol 181.23 g/mol [1][2][3][4]

Appearance White to tan solid White to tan solid[4]

Melting Point Not specified 125-132 °C[4]
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Scientific Background: Carcinogenicity of 2-
Aminofluorene
2-Aminofluorene (2-AF) is a synthetic arylamine that has been extensively studied as a model

carcinogen.[4] Its carcinogenicity is not a direct action of the molecule itself but rather a

consequence of its metabolic activation into reactive electrophiles that can form covalent

adducts with DNA.[1][6] This DNA damage, if not properly repaired, can lead to mutations and

ultimately initiate tumorigenesis.[6]

The metabolic activation of 2-AF is a complex process involving several enzymatic pathways,

primarily in the liver.[6] Key steps include N-acetylation to form 2-acetylaminofluorene (2-AAF)

and N-oxidation by cytochrome P450 enzymes to yield N-hydroxy-2-aminofluorene.[6] These

intermediates can be further metabolized to highly reactive species that readily bind to DNA,

forming adducts that are considered a crucial step in the initiation of cancer.[7][8]

Metabolic Activation Pathway of 2-Aminofluorene
The following diagram illustrates the key steps in the metabolic activation of 2-Aminofluorene,

leading to the formation of DNA-reactive metabolites.

Phase I Metabolism Phase II Metabolism & DNA Adduct Formation

2-Aminofluorene

N-Hydroxy-2-aminofluorene

CYP450

2-AcetylaminofluoreneN-Acetyltransferase N-Hydroxy-2-acetylaminofluorene
CYP450 Reactive Esters

(e.g., N-sulfonyloxy, N-acetoxy)

Sulfotransferase,
Acetyltransferase DNA Adducts

Covalent Binding to DNA

Click to download full resolution via product page

Metabolic activation pathway of 2-Aminofluorene.

Experimental Protocols: Quantification of 2-
Aminofluorene using 2-AminoFluorene-D11 by LC-
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MS/MS
The use of a stable isotope-labeled internal standard, such as 2-AminoFluorene-D11, is the

gold standard for the accurate quantification of 2-Aminofluorene in biological matrices by liquid

chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard is added at

the beginning of the sample preparation process to correct for analyte loss during extraction

and for variations in instrument response.

Sample Preparation: Solid-Phase Extraction (SPE)
Sample Collection and Fortification: Collect the biological sample (e.g., 1 mL of urine or

plasma). Fortify the sample with a known concentration of 2-AminoFluorene-D11 in a

suitable solvent (e.g., methanol).

Enzymatic Hydrolysis (for urine samples): To measure total 2-Aminofluorene (free and

conjugated), treat the urine sample with β-glucuronidase/arylsulfatase at 37°C for a minimum

of 4 hours to deconjugate the metabolites.

Solid-Phase Extraction:

Condition a C18 SPE cartridge with methanol followed by deionized water.

Load the pre-treated sample onto the SPE cartridge.

Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water)

to remove interferences.

Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol

or acetonitrile).

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of

nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-

MS/MS analysis.

LC-MS/MS Analysis
Liquid Chromatography (LC):
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Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

2-Aminofluorene: Precursor ion (m/z) 182.1 → Product ion (m/z) 165.1

2-AminoFluorene-D11: Precursor ion (m/z) 193.2 → Product ion (m/z) 174.2

Instrument Parameters: Optimize collision energy and other source parameters for

maximum signal intensity for both the analyte and the internal standard.

Experimental Workflow
The following diagram outlines a typical workflow for the quantitative analysis of 2-

Aminofluorene in a biological matrix using a deuterated internal standard.
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Workflow for 2-Aminofluorene analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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